(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime

Übersicht

Beschreibung

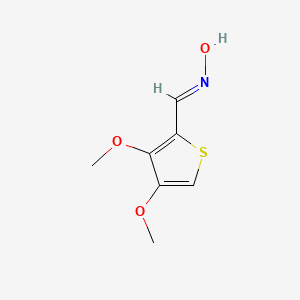

(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones. This particular compound features a thiophene ring substituted with methoxy groups at the 3 and 4 positions, and an oxime group at the 2 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime typically involves the reaction of 3,4-dimethoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to nitrile oxides and reduction to corresponding amines. It can also participate in nucleophilic substitution reactions due to the reactivity of its methoxy groups.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties. For instance, some derivatives have shown significant inhibitory effects against specific enzymes related to cancer progression and microbial growth .

Medicine

The compound has been investigated for its role in drug development. Notably, oximes are known for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphate nerve agents. This property positions this compound as a candidate for therapeutic applications in counteracting organophosphate poisoning .

Industry

In industrial applications, this compound is being explored for its use in developing advanced materials such as polymers and coatings. Its chemical properties make it suitable for creating materials with enhanced durability and performance characteristics.

Case Studies and Experimental Findings

Recent studies have highlighted the antioxidant properties of various oximes, including this compound. In one study, several oximes were synthesized and tested for their antioxidant activity using assays such as DPPH scavenging and CUPRAC tests. The results indicated that certain derivatives exhibited strong antioxidant capabilities, suggesting potential applications in the cosmetic and pharmaceutical industries .

Another significant finding involved the evaluation of this compound's anti-tyrosinase activity. In experiments assessing inhibitory effects on tyrosinase—a key enzyme in melanin production—certain derivatives demonstrated promising results. This activity suggests potential applications in skin-whitening products or treatments for hyperpigmentation disorders .

Wirkmechanismus

The mechanism of action of (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects. For instance, in medicinal chemistry, oximes are known to reactivate acetylcholinesterase inhibited by organophosphates, thereby counteracting the toxic effects of these compounds .

Vergleich Mit ähnlichen Verbindungen

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime-based antidote with a similar mechanism of action.

Methoxime: A related compound with applications in medicinal chemistry.

Uniqueness: (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two methoxy groups and an oxime functional group. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of thiophene derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals.

- Mechanism : The antioxidant mechanism is primarily attributed to the ability of the oxime group to donate electrons and stabilize free radicals.

- Research Findings : In vitro assays have demonstrated that thiophene derivatives exhibit significant radical scavenging activity, suggesting their potential use in preventing oxidative damage in cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

- Studies : Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .

- Implications : This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiophene derivatives against neurodegenerative diseases.

- Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation within neural tissues.

- Research Evidence : Animal models treated with this compound showed improved cognitive function and reduced neuronal damage following induced neurotoxicity .

Case Studies

-

Oxime Derivatives in CNS Disorders :

A study synthesized various oxime derivatives, including this compound, assessing their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. The compound showed moderate reactivation capabilities, indicating its potential as a therapeutic agent in treating organophosphate poisoning . -

Antioxidant Evaluation :

In a comparative study of several thiophene derivatives, this compound was found to have a higher antioxidant capacity than some known antioxidants. The study utilized DPPH and ABTS assays to quantify radical scavenging activity .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(NE)-N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKILSOFQWEKNO-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CSC(=C1OC)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.